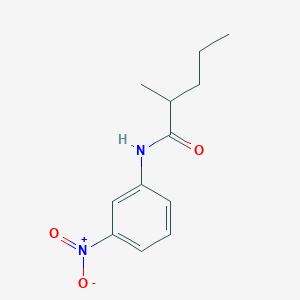![molecular formula C15H13N3O2 B5144154 3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5144154.png)
3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide, also known as DPA-714, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of neuroinflammation. This compound belongs to the family of isoxazolopyridine derivatives and has been shown to possess anti-inflammatory and neuroprotective properties.
作用機序
The exact mechanism of action of 3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is not fully understood, but it is believed to modulate the immune response by inhibiting the activation of microglia and astrocytes. This results in a reduction of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines, leading to a decrease in neuroinflammation.
Biochemical and Physiological Effects:
3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress, inhibit apoptosis, and promote neuronal survival. Additionally, 3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide has been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide in lab experiments is its specificity for TSPO, which allows for the detection of neuroinflammation in vivo. However, one limitation of using 3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide. One area of interest is the development of more efficient synthesis methods for 3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of 3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide and its potential therapeutic applications in the treatment of neuroinflammatory diseases. Finally, the development of more sensitive and specific imaging techniques for the detection of neuroinflammation in vivo using 3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is an area of ongoing research.
合成法
The synthesis of 3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide involves the reaction of 3,6-dimethylisoxazole-4-carboxylic acid with phenylhydrazine, followed by acylation with chloroacetyl chloride. The resulting product is then treated with ammonia to yield 3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide.
科学的研究の応用
3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide has been extensively studied in the field of neuroinflammation, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to bind specifically to the translocator protein (TSPO) that is upregulated in activated microglia and astrocytes in the brain. This makes 3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide a potential diagnostic tool for the detection of neuroinflammation in vivo.
特性
IUPAC Name |
3,6-dimethyl-N-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-8-12(13-10(2)18-20-15(13)16-9)14(19)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWWBDQMXPWMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5144075.png)
![ethyl 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5144103.png)
![N-(4-methoxyphenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5144109.png)
![2-[3-(3-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5144113.png)
![N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5144114.png)
![4-[(1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B5144115.png)

![4-methoxybenzyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5144133.png)
![3-(3-chlorophenyl)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5144139.png)
![methyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5144159.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5144170.png)
![5'-allyl 3'-ethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5144178.png)
![N'-[1-(4-butoxyphenyl)propylidene]-8-chloro-2-(4-ethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B5144183.png)
![1-[4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5144188.png)